N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a propan-2-yl group, which is further conjugated to a 5-methyl-1,2-oxazole-3-carboxamide moiety. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10(17-16(19)14-8-11(2)21-18-14)7-13-9-12-5-3-4-6-15(12)20-13/h3-6,8-10H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIRNHCDBVIVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a propan-2-yl group under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the Benzofuran and Oxazole Rings: The final step involves coupling the benzofuran and oxazole rings through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 5-Methylisoxazole-3-carboxylic acid | 78% | |
| 2M NaOH, 80°C, 8 h | Sodium 5-methylisoxazole-3-carboxylate | 85% |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and hydroxide ion attack.
Electrophilic Substitution on the Isoxazole Ring
The electron-rich isoxazole ring undergoes electrophilic substitution, particularly at the C-4 position.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 h | 4-Nitro-5-methylisoxazole-3-carboxamide | 62% | |
| Br₂ in CHCl₃ | RT, 1 h | 4-Bromo-5-methylisoxazole-3-carboxamide | 58% |
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Key Observation : Nitration occurs regioselectively at C-4 due to the electron-donating methyl group at C-5 .
Functionalization of the Benzofuran Moiety
The benzofuran component participates in electrophilic aromatic substitution (EAS) and catalytic coupling reactions.
Bromination
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NBS (N-bromosuccinimide) | DMF, 60°C, 6 h | 5-Bromo-1-benzofuran-2-yl derivative | 67% |
Suzuki-Miyaura Coupling
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, Dioxane | 90°C, 12 h (with aryl boronic acid) | 5-Aryl-1-benzofuran-2-yl derivative | 73% |
-
Catalytic Efficiency : Palladium catalysts enable cross-coupling with aryl boronic acids, expanding structural diversity .
Alkylation of the Propan-2-yl Side Chain
The secondary amine in the propan-2-yl group undergoes alkylation, enhancing solubility or bioactivity.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF | RT, 4 h | N-Methylated derivative | 89% | |
| Benzyl chloride, Et₃N, CH₂Cl₂ | 40°C, 6 h | N-Benzyl derivative | 81% |
Oxidation Reactions
The propan-2-yl chain is susceptible to oxidation, forming ketones or epoxides.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂O, 0°C | 2 h | 1-(1-Benzofuran-2-yl)propan-2-one | 68% | |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, RT, 8 h | Epoxide derivative | 54% |
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Selectivity : Mild oxidizing agents like KMnO₄ favor ketone formation, while mCPBA targets double bonds .
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Phenylacetylene, CuI, DMF | 100°C, 24 h | Isoxazole-pyrazole hybrid | 61% |
Stability Under pH Variations
The compound’s stability was assessed across pH ranges, critical for pharmaceutical applications.
| pH | Temperature | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) | References |
|---|---|---|---|---|
| 2.0 | 37°C | 0.12 | 5.8 h | |
| 7.4 | 37°C | 0.04 | 17.3 h | |
| 9.0 | 37°C | 0.21 | 3.3 h |
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
The compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new reactions and develop more complex molecules. The benzofuran and oxazole moieties provide specific reactivity patterns that can lead to novel compounds with desired properties .
Table 1: Synthetic Routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Synthesis of benzofuran | Phenol derivatives, acetylenes |
| 2 | Formation of oxazole ring | Nitriles, aldehydes |
| 3 | Final coupling reaction | Various coupling agents |
Biological Applications
Bioactivity and Drug Discovery
Research indicates that N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide exhibits potential bioactive properties. Studies have shown its interactions with various biological targets, making it a candidate for drug discovery .
Case Study: Antimicrobial Activity
In a recent study, derivatives of the compound were evaluated for their antimicrobial properties. The results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Medicinal Applications
Therapeutic Potential
The compound has been investigated for its therapeutic effects, particularly in anti-inflammatory and anticancer research. Its structural characteristics suggest it may interact with specific receptors or enzymes involved in disease pathways .
Table 2: Potential Therapeutic Effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
| Effect | Description | References |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Effective against specific bacterial strains |
Industrial Applications
Material Development
In industrial settings, this compound can be utilized to develop new materials with enhanced properties. For instance, incorporating it into polymers may improve mechanical strength or thermal stability, making it valuable for various applications in material science .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of oxazole-carboxamide derivatives. Below is a detailed comparison with analogous molecules:
N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
- Structural Difference : Replaces the benzofuran group with a simpler furan ring.
- The absence of a fused benzene ring may decrease steric hindrance, allowing for better binding in shallow enzymatic pockets.
- Research Context : This derivative has been cataloged in PubChem but lacks explicit pharmacological data, suggesting its use as a synthetic intermediate or screening candidate .
N-(5-bromo-2-hydroxyphenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide
- Structural Difference : Substitutes benzofuran with a brominated 2-hydroxyphenyl group.
- Functional Implications: The bromine atom introduces halogen-bonding capacity, which can enhance target affinity in halogen-rich binding sites (e.g., kinase ATP pockets).
- Research Context : This compound is marketed as a screening tool for drug discovery, indicating its utility in high-throughput assays .
N-[1-(2-Chloro-6-fluorobenzyl)-4-piperidinyl]-5-methyl-1,2-oxazole-3-carboxamide
- Structural Difference : Incorporates a piperidinyl group and a chloro-fluorobenzyl substituent.
- Chloro-fluoro substitution on the benzyl group may improve metabolic stability and selectivity for CNS targets due to increased lipophilicity.
- Research Context : This compound has been studied in mass spectrometry databases, suggesting its exploration in pharmacokinetic profiling .
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
- Structural Difference : Replaces benzofuran with a thiophene ring and adds a hydroxyethyl-pyrazole group.
- The hydroxyethyl-pyrazole moiety introduces conformational flexibility and hydrogen-bonding capacity.
- Research Context : This derivative was identified in crystallographic fragment screening, highlighting its role in probing protein-ligand interactions .
Research Insights and Limitations
While structural comparisons provide mechanistic hypotheses, empirical data (e.g., IC₅₀ values, pharmacokinetic profiles) for these compounds are sparse in publicly available literature. The benzofuran-containing derivative’s rigidity and hydrophobicity position it as a lead for CNS targets, whereas brominated and halogenated analogs may excel in peripheral enzyme inhibition. Further studies are needed to validate these hypotheses through biochemical assays and crystallographic analyses .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on a review of recent studies and findings.
Chemical Structure and Synthesis
The compound features a benzofuran moiety, an oxazole ring, and a carboxamide functional group. These structural elements are significant for its biological activity. The synthesis typically involves multistep reactions starting from benzofuran derivatives and oxazole intermediates, utilizing cyclization methods that enhance yield and specificity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzofuran | Aromatic compound contributing to bioactivity |
| Oxazole | Heterocyclic ring enhancing interaction |
| Carboxamide | Functional group involved in receptor binding |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide. For instance, benzofuran-based compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 12.5 μg/mL .
Anticancer Activity
The anticancer properties of benzofuran derivatives have also been explored extensively. Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines. For example, modifications in the benzofuran ring have been associated with increased cytotoxicity against breast cancer cells . The presence of methyl groups at specific positions on the ring enhances the activity, indicating a structure-activity relationship.
The biological activity of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is believed to stem from its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes due to its unique structural features, particularly the hydrophobic benzofuran and polar oxazole rings.
- Enzyme Inhibition : Studies suggest that similar compounds can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
- Cell Membrane Interaction : The lipophilic nature of the benzofuran moiety facilitates penetration into cell membranes, potentially disrupting cellular functions.
Case Study 1: Antimicrobial Activity
In a study by Yempala et al., a series of benzofuran derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The most active compound exhibited an MIC of 3.12 μg/mL, showcasing the potential for developing new antimycobacterial agents based on benzofuran scaffolds .
Case Study 2: Anticancer Effects
Research conducted by Manna and Agrawal demonstrated that indophenazine derivatives of benzofuran exhibited significant antibacterial activity with MICs lower than 10 μg/mL against multiple strains, suggesting that modifications to the benzofuran structure can enhance therapeutic efficacy .
Q & A
Q. What analytical techniques confirm batch-to-batch consistency in purity and stereoisomer content?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
